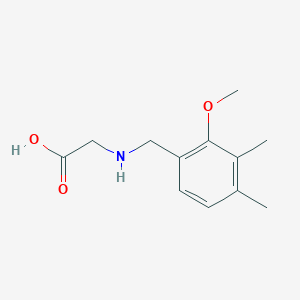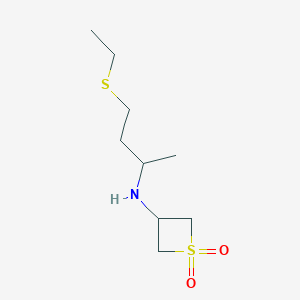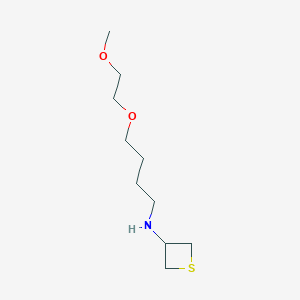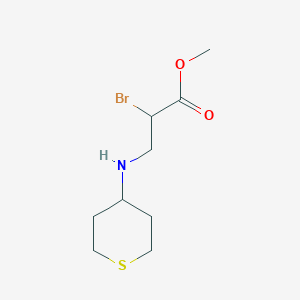![molecular formula C12H16O3 B13015458 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol](/img/structure/B13015458.png)
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol is a chemical compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound features an oxetane ring, which is a four-membered cyclic ether, and a benzyloxy group attached to the oxetane ring. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors through intramolecular etherification or epoxide ring opening/ring closing reactions . The reaction conditions often include the use of strong bases or acids as catalysts and may require specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production methods for 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to ring-opening and formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield benzaldehyde derivatives, while nucleophilic substitution of the oxetane ring can lead to a variety of ring-opened products with different functional groups.
Aplicaciones Científicas De Investigación
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The oxetane ring can act as a bioisostere for other functional groups, potentially altering the compound’s binding affinity and activity . Additionally, the benzyloxy group may contribute to the compound’s overall reactivity and stability, influencing its biological effects.
Comparación Con Compuestos Similares
2-[3-(Benzyloxy)oxetan-3-yl]ethan-1-ol can be compared with other oxetane-containing compounds, such as oxetan-3-ol and thietan-3-ol . These compounds share the oxetane ring structure but differ in their substituents and overall reactivity. The presence of the benzyloxy group in this compound makes it unique, potentially offering different chemical and biological properties compared to its analogs.
List of Similar Compounds
- Oxetan-3-ol
- Thietan-3-ol
- Oxetan-3-one
- 2-Methyleneoxetane
Propiedades
Fórmula molecular |
C12H16O3 |
|---|---|
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
2-(3-phenylmethoxyoxetan-3-yl)ethanol |
InChI |
InChI=1S/C12H16O3/c13-7-6-12(9-14-10-12)15-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
Clave InChI |
DNDYXRLLHQICBB-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(CCO)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![{3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol](/img/structure/B13015415.png)

![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13015426.png)




